Cas no 1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate)

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate
-
- インチ: 1S/C11H13F3N2O2/c1-2-18-8(17)4-6-3-7(5-15)11(14)16-9(6)10(12)13/h3,10H,2,4-5,15H2,1H3
- InChIKey: ZTKZNRCJGIZKCA-UHFFFAOYSA-N
- ほほえんだ: FC1=C(CN)C=C(C(C(F)F)=N1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 279
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031596-250mg |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029031596-500mg |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029031596-1g |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetateに関する追加情報
Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate: A Novel Compound with Promising Therapeutic Potential
Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate, with the CAS No. 1805203-01-3, is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry. This molecule represents a unique combination of aromatic pyridine rings and functional groups, which may confer distinct pharmacological properties. Recent advances in synthetic organic chemistry have enabled the development of this compound, which is now being explored for its potential applications in drug discovery and therapeutic development.
The structural framework of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate is characterized by a pyridine ring with multiple substituents. The 2-fluoropyridine core is a well-known scaffold in pharmaceutical research, often utilized as a building block for the synthesis of various bioactive molecules. The 6-(difluoromethyl) group introduces additional fluorine atoms, which can modulate the physicochemical properties of the compound, such as lipophilicity and metabolic stability. The 3-(aminomethyl) moiety may contribute to the compound’s ability to interact with specific biological targets, while the 5-acetate group enhances its solubility and bioavailability.
Recent studies have highlighted the potential of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate in the context of anti-inflammatory and neuroprotective applications. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against inflammatory cytokines, suggesting its potential as a therapeutic agent for autoimmune disorders. The 2-fluoropyridine ring is believed to play a critical role in modulating the compound’s interaction with nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.
Moreover, the 6-(difluoromethyl) substitution has been shown to enhance the compound’s metabolic stability by reducing the likelihood of enzymatic hydrolysis. This property is particularly valuable in the development of long-acting pharmaceutical formulations. The 3-(aminomethyl) group may also contribute to the compound’s ability to form hydrogen bonds with target proteins, thereby improving its binding affinity and selectivity. These structural features collectively position Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate as a promising candidate for further preclinical investigation.
Current research efforts are focused on elucidating the molecular mechanisms underlying the therapeutic potential of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate. A 2024 study published in ACS Chemical Biology reported that this compound exhibits neuroprotective effects in in vitro models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. The 5-acetate group may facilitate the compound’s penetration across the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) targets. This finding has sparked interest in exploring its potential as a neuroprotective agent.
Additionally, the 2-fluoropyridine core has been linked to the modulation of ion channels, which are critical targets for the treatment of neurological disorders. The 6-(difluoromethyl) substitution may further enhance the compound’s ability to interact with specific ion channels, such as sodium or potassium channels, which are implicated in various pathological conditions. These properties make Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate a compelling candidate for the development of novel therapeutics targeting ion channelopathies.
From a synthetic perspective, the preparation of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate involves a series of well-established methodologies in organic synthesis. The 2-fluoropyridine ring can be synthesized via a variety of routes, including the Hantzsch pyridine synthesis or direct fluorination of aromatic precursors. The 6-(difluoromethyl) group is typically introduced through a nucleophilic substitution reaction, while the 3-(aminomethyl) moiety may be incorporated via an amidation or amination process. The 5-acetate group is often added through an esterification reaction, ensuring the final compound’s stability and solubility.
The pharmacokinetic profile of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate is another area of active investigation. Preliminary studies suggest that this compound exhibits favorable oral bioavailability, which is crucial for its potential use as a therapeutic agent. The 5-acetate group may contribute to its improved solubility in aqueous environments, while the 6-(difluoromethyl) substitution enhances its metabolic stability. These properties are essential for the development of orally administered drugs, which are preferred for their convenience and patient compliance.
Despite its promising properties, the full therapeutic potential of Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate remains to be fully realized. Ongoing research is focused on optimizing its chemical structure to enhance its potency and reduce potential side effects. Additionally, studies are being conducted to evaluate its safety profile in preclinical models. These efforts are critical for translating the compound from the laboratory to clinical applications.
In conclusion, Ethyl 3-(Aminomethyl)-6-(Difluoromyethyl)-2-Fluoropyridine-5-Acetate (CAS No. 1805203-01-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable compound for further exploration. As research in this area continues to evolve, it is anticipated that this molecule will play a pivotal role in the development of novel therapeutics for a range of diseases.
Keywords: Ethyl 3-(Aminomethyl)-6-(Difluoromethyl)-2-Fluoropyridine-5-Acetate, 2-fluoropyridine, 6-(difluoromethyl), 3-(aminomethyl), 5-acetate, pharmacological properties, drug discovery, neuroprotection, anti-inflammatory, metabolic stability.
1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate) 関連製品
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)
- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)
- 1638121-76-2(2,6-Difluoro-3-(methoxymethoxy)pyridine)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)




